In-depth Technical Guide: 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
In-depth Technical Guide: 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
CAS Number: 755017-61-9
This technical guide provides a comprehensive overview of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, a biphenyl derivative of interest to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, potential synthetic routes, and explores its hypothetical role in biological signaling pathways based on structurally related molecules.
Physicochemical Properties
2'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a white to light yellow solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 755017-61-9 | [1][2] |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |
| Molecular Weight | 293.16 g/mol | [1][2] |
| Melting Point | 143-146 °C | [1][2] |
| Boiling Point (Predicted) | 315.1 ± 27.0 °C | [1] |
| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [1] |
| Appearance | White to light yellow solid | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[3][4] For the synthesis of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, this would involve the reaction of 2,6-dimethoxyphenylboronic acid with 1,2-dibromobenzene.
Experimental Protocol (General):
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Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dimethoxyphenylboronic acid (1.0 equivalent), 1,2-dibromobenzene (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
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Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield 2'-bromo-2,6-dimethoxy-1,1'-biphenyl.
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form biaryl compounds from aryl halides.[5][6] In this case, the reaction could involve the coupling of 1-bromo-2-iodobenzene with 1,3-dimethoxybenzene, or a self-coupling of a suitably substituted precursor, though the former is more common for unsymmetrical biphenyls. A more direct, though potentially lower-yielding, approach would be the coupling of 2-bromoiodobenzene and 1,3-dimethoxybenzene.
Experimental Protocol (General):
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Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 1-bromo-2-iodobenzene, 1.0 equivalent), the coupling partner (e.g., 1,3-dimethoxybenzene, 1.5 equivalents), a copper catalyst (e.g., copper powder, CuI, or Cu₂O, 1.0-2.0 equivalents), and a high-boiling point solvent (e.g., DMF, nitrobenzene, or pyridine). In some modern protocols, a ligand such as phenanthroline may be added.
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Reaction Execution: Heat the mixture to a high temperature, typically in the range of 150-220 °C, and stir for an extended period (24-48 hours) under an inert atmosphere.
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Work-up: After cooling, the reaction mixture is typically filtered to remove copper residues. The filtrate is then diluted with water and extracted with an organic solvent.
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Purification: The crude product is purified by distillation or column chromatography to isolate 2'-bromo-2,6-dimethoxy-1,1'-biphenyl.
Potential Applications in Drug Development and Biological Activity
While there is no specific information in the searched literature regarding the biological activity of 2'-bromo-2,6-dimethoxy-1,1'-biphenyl, the biphenyl scaffold is a privileged structure in medicinal chemistry, and substituted biphenyls are known to exhibit a wide range of biological activities.[7] For instance, some brominated and methoxylated biphenyl derivatives have been investigated for their potential as enzyme inhibitors or receptor modulators.
Hypothetical Involvement in Signaling Pathways
Based on the known activities of structurally similar brominated aromatic compounds, it is plausible that 2'-bromo-2,6-dimethoxy-1,1'-biphenyl could interact with intracellular signaling pathways. For example, some brominated chalcones have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases.[8]
The following diagram illustrates a hypothetical mechanism where a substituted biphenyl compound inhibits the JAK/STAT pathway. It is important to note that this is a generalized representation and has not been experimentally validated for 2'-bromo-2,6-dimethoxy-1,1'-biphenyl.
Conclusion
2'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a readily characterizable compound with potential for use as a building block in organic synthesis, particularly for the construction of more complex molecules in the context of drug discovery. While its specific biological activities are yet to be reported, its structural similarity to other bioactive biphenyls suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility and to explore its potential pharmacological profile.
References
- 1. 2'-BROMO-2,6-DIMETHOXYBIPHENYL | 755017-61-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
